5-bromo-N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide
Overview
Description
5-bromo-N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the furan ring and a carboxamide group attached to the furan ring through a methylene bridge linked to a phenyloxan moiety. Furan derivatives are known for their diverse biological and pharmacological activities, making them of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide can be achieved through a multi-step process involving the following key steps:
Bromination of Furan: The furan ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform.
Formation of Carboxamide: The brominated furan is then reacted with furan-2-carbonyl chloride in the presence of a base such as triethylamine to form the corresponding carboxamide.
Attachment of Phenyloxan Moiety: The final step involves the reaction of the carboxamide with 4-phenyloxan-4-ylmethyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid or reduction to form tetrahydrofuran derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, thiourea, or alkoxides in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3) in an organic solvent.
Major Products Formed
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Coupling: Biaryl derivatives.
Scientific Research Applications
5-bromo-N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a probe to investigate the mechanism of action of furan derivatives in biological systems.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in inflammatory and cancer pathways, thereby exerting anti-inflammatory and anticancer effects.
Modulate Receptors: The compound can bind to and modulate the activity of specific receptors, leading to changes in cellular signaling and function.
Induce Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(4-bromophenyl)furan-2-carboxamide: Similar structure with a bromine atom on the phenyl ring.
5-bromo-N-(4-chlorophenyl)furan-2-carboxamide: Similar structure with a chlorine atom on the phenyl ring.
5-bromo-N-(4-methylphenyl)furan-2-carboxamide: Similar structure with a methyl group on the phenyl ring.
Uniqueness
5-bromo-N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide is unique due to the presence of the phenyloxan moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and biological studies .
Properties
IUPAC Name |
5-bromo-N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c18-15-7-6-14(22-15)16(20)19-12-17(8-10-21-11-9-17)13-4-2-1-3-5-13/h1-7H,8-12H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTIRQVAWOVLIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(O2)Br)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360134 | |
Record name | 5-bromo-N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6107-26-2 | |
Record name | 5-bromo-N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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